

An In-depth Technical Guide to the Chemical Properties of *cis,cis*-Muconate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis,cis*-Muconate

Cat. No.: B1241781

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-Muconate, a C6 dicarboxylic acid, is a key intermediate in the microbial degradation of aromatic compounds and a versatile platform chemical for the synthesis of polymers and pharmaceuticals. A thorough understanding of its chemical properties is paramount for its application in metabolic engineering, synthetic chemistry, and drug development. This technical guide provides a comprehensive overview of the chemical properties of **cis,cis-muconate**, including its structure, physicochemical characteristics, stability, and spectroscopic data. Detailed experimental protocols for the determination of key properties are also presented, alongside visualizations of its role in biochemical pathways.

Chemical Structure and Identification

cis,cis-Muconate is the conjugate base of *cis,cis*-muconic acid. The molecule possesses two carboxylic acid functionalities and two cis-configured carbon-carbon double bonds.

IUPAC Name: (2Z,4Z)-hexa-2,4-dienedioate Molecular Formula: C₆H₄O₄²⁻ InChI Key: TXXHDPDFNKHHGW-CCAGOZQPSA-L

Physicochemical Properties

The physicochemical properties of cis,cis-muconic acid are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and experimental conditions.

Property	Value	Source
Molecular Weight	142.11 g/mol	[1]
Melting Point	194-195 °C	[2]
pKa ₁ (predicted)	3.87	[3]
pKa (experimental range at 50 °C)	pKa ₁ : 3.6-4.1, pKa ₂ : 4.1-4.8	[4]
Water Solubility (25 °C)	1 g/L	[2]
Solubility in DMSO	28 mg/mL (197.03 mM)	[1]

Solubility in Polar Solvents

The solubility of cis,cis-muconic acid has been experimentally determined in various polar solvents at different temperatures. The molar fraction solubility (x) is presented in the table below.

Temperature (K)	Water (x)	Ethanol (x)	2-Propanol (x)	Acetic Acid (x)
298.15	0.0013	0.0068	0.0031	0.0019
308.15	0.0018	0.0091	0.0042	0.0026
318.15	0.0025	0.0121	0.0056	0.0035
328.15	0.0034	0.0159	0.0074	0.0046
338.15	0.0046	0.0208	0.0098	0.0061
348.15	0.0063	0.0271	0.0128	0.0081

Data extracted from Scelfo, S., Pirone, R., & Russo, N. (2017). Solubility of Cis, Cis-muconic acid in various polar solvents from 298.15 K to 348.15 K. Iranian Journal of Chemistry and Chemical Engineering.

Thermodynamic Parameters of Dissolution

The dissolution of cis,cis-muconic acid in the studied polar solvents is an endothermic process. The apparent molar enthalpy ($\Delta H^\circ_{\text{sol}}$) and molar entropy ($\Delta S^\circ_{\text{sol}}$) of dissolution are provided below.

Solvent	$\Delta H^\circ_{\text{sol}}$ (kJ/mol)	$\Delta S^\circ_{\text{sol}}$ (J/mol·K)
Water	30.8	63.3
Ethanol	26.9	63.8
2-Propanol	27.8	64.1
Acetic Acid	28.5	64.0

Data extracted from Scelfo, S., Pirone, R., & Russo, N. (2017). Solubility of Cis, Cis-muconic acid in various polar solvents from 298.15 K to 348.15 K. Iranian Journal of Chemistry and Chemical Engineering.

Stability and Reactivity

The stability of **cis,cis-muconate** is highly dependent on pH.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Alkaline Conditions: Under alkaline conditions, cis,cis-muconic acid is deprotonated to the corresponding muconate dianion. This dianion is stable for extended periods and does not readily isomerize.[\[6\]](#)
- Acidic Conditions: In acidic solutions (pH below 7), cis,cis-muconic acid is prone to isomerization to its cis,trans isomer.[\[5\]](#)[\[8\]](#) This isomerization can be triggered by heat and prolonged exposure to acidic environments.[\[5\]](#)[\[8\]](#) The maximum rate of isomerization to cis,trans-muconic acid occurs between pH 3 and 5.[\[5\]](#) Further isomerization to the thermodynamically more stable trans,trans isomer can also occur, often catalyzed by factors such as heat, light, or catalysts like iodine.

- Lactonization: Prolonged heating under acidic conditions can also lead to intramolecular cyclization, forming muconolactone and its dilactone.[6]

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of cis,cis-muconic acid provides characteristic signals for its olefinic protons. In deuterated methanol (CD₃OD), the spectrum shows peaks around 5.97 ppm and 7.85 ppm.

UV-Visible Spectroscopy

The UV-visible absorption spectrum of cis,cis-muconic acid in thin films exhibits a characteristic peak at approximately 260 nm.[9]

Infrared (IR) Spectroscopy

The FTIR spectrum of cis,cis-muconic acid displays characteristic absorption bands for the following functional groups:

- O-H stretching (carboxylic acid): A broad band in the region of 2500-3100 cm⁻¹.[9]
- C=O stretching (carboxylic acid): A strong absorption band around 1680 cm⁻¹.[9]
- C=C stretching (alkene): An absorption band around 1585 cm⁻¹.[9]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol describes a general method for determining the acid dissociation constants (pKa) of dicarboxylic acids like cis,cis-muconic acid.

Materials:

- cis,cis-Muconic acid
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl) for maintaining ionic strength
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- Preparation of the Analyte Solution: Accurately weigh a sample of cis,cis-muconic acid and dissolve it in deionized, degassed water to a known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
- Initial Acidification: Acidify the solution to approximately pH 2 with the standardized HCl solution. This ensures that both carboxylic acid groups are fully protonated at the start of the titration.
- Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).
- Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
- Endpoint Determination: Continue the titration until the pH reaches approximately 12. The titration curve will show two inflection points corresponding to the two pKa values. Due to the proximity of the pKa values for cis,cis-muconic acid, these inflection points may be close or appear as a single broader inflection.
- Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points. The first pKa (pK_{a1}) is the pH at which half of the first equivalent of NaOH has been added, and the second pKa (pK_{a2}) is the pH at the

midpoint between the first and second equivalence points. Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

Determination of Solubility

This protocol outlines a method for determining the solubility of cis,cis-muconic acid in a given solvent.

Materials:

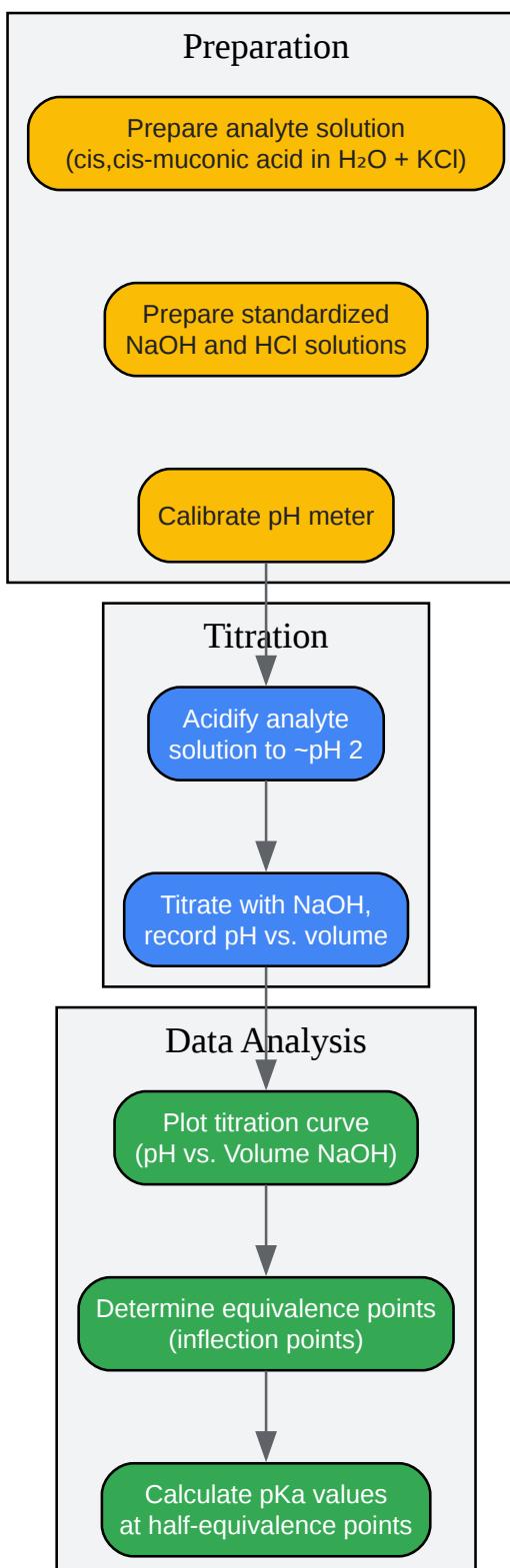
- cis,cis-Muconic acid
- Solvent of interest (e.g., water, ethanol)
- Thermostatically controlled shaker or water bath
- Centrifuge
- Analytical balance
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

- Sample Preparation: Add an excess amount of cis,cis-muconic acid to a known volume of the solvent in a sealed vial.
- Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: Centrifuge the vial at high speed to sediment the undissolved solid.
- Sample Analysis: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of cis,cis-muconic acid using a pre-calibrated HPLC method.

- Calculation: Calculate the solubility in units of g/L or mol/L based on the measured concentration and the dilution factor.

Role in Biological Pathways

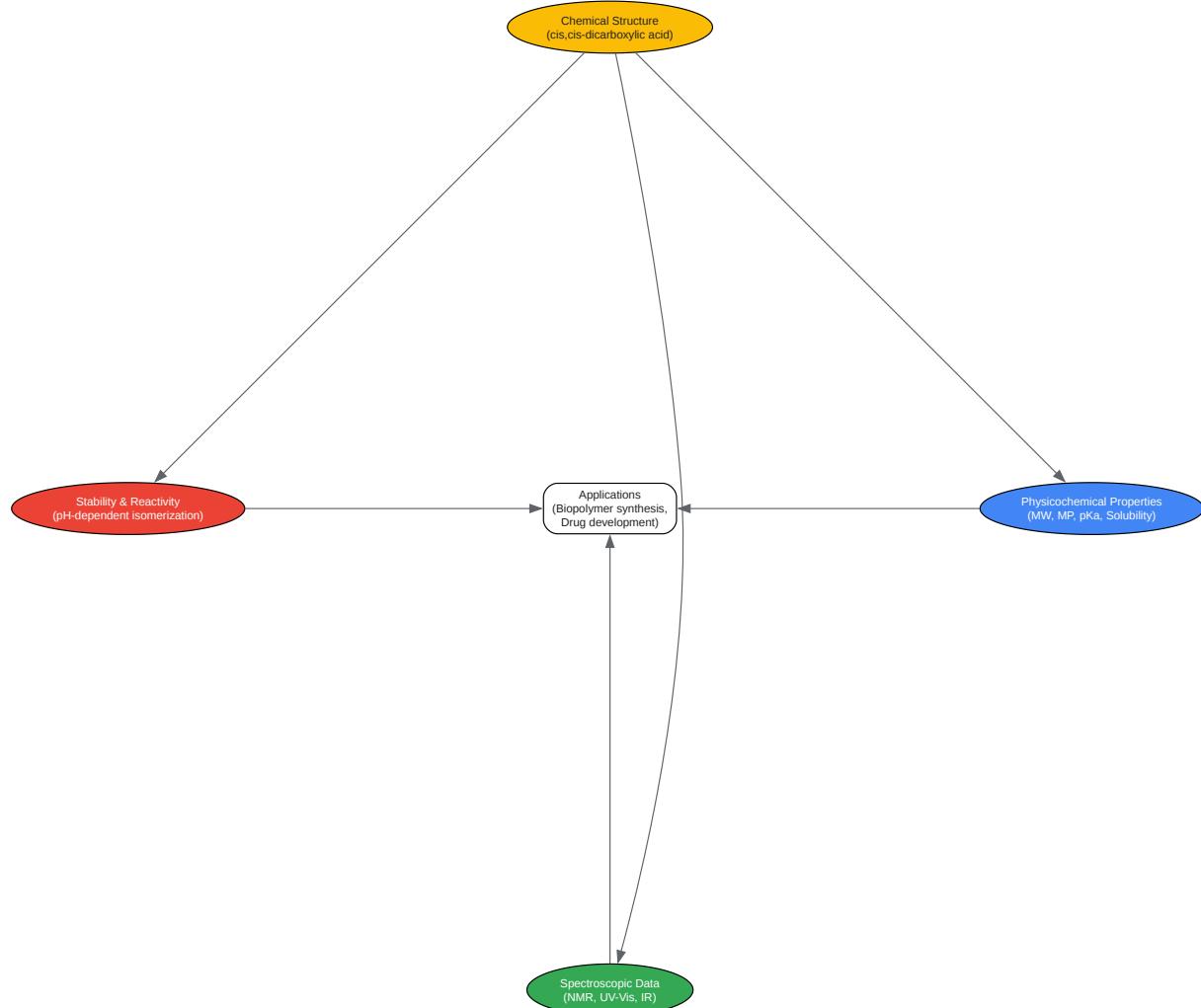

cis,cis-Muconate is a central intermediate in the β -ketoadipate pathway, which is employed by various bacteria and fungi for the degradation of aromatic compounds such as catechol.

Caption: Enzymatic conversion of catechol to **cis,cis-muconate** and subsequent steps in the β -ketoadipate pathway.

Experimental and Logical Workflows

Workflow for pKa Determination

The logical workflow for determining the pKa of cis,cis-muconic acid is outlined below.



[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of pKa values.

Logical Relationships of Chemical Properties

The chemical properties of **cis,cis-muconate** are interconnected and influence its behavior and applications.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. Showing Compound cis,cis-Muconic acid (FDB023893) - FooDB [foodb.ca]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Muconic Acid Extraction Process [mdpi.com]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of cis,cis-Muconate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1241781#what-are-the-chemical-properties-of-cis-cis-muconate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com